molecular formula C6H8N2O2 B1443691 4-Amino-6-methoxypyridin-2-ol CAS No. 1356109-12-0

4-Amino-6-methoxypyridin-2-ol

Cat. No. B1443691
M. Wt: 140.14 g/mol
InChI Key: WDVKHAFRSPTLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-methoxypyridin-2-ol is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Hydrogen Bonding and Tautomerization

  • Hydrogen Bonding and Amino-Imino Tautomerization: The hydrogen bonding and amino-imino tautomerization of 4-Amino-6-methoxypyridin-2-ol were investigated, revealing dual hydrogen-bonded complexes and imino-tautomer formation through double proton transfer in amino hydrogen-bonded complexes (Kitamura et al., 2007).

Structural Modifications for Safety

  • Reducing Mutagenicity and Drug-Drug Interaction: Structural modifications of compounds containing 4-Amino-6-methoxypyridin-2-ol were explored to reduce mutagenic potential and time-dependent drug-drug interaction risks (Palmer et al., 2012).

Protonation and Hydrogen Bonding

  • Protonation Sites and Hydrogen Bonding in Salts: The study of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles with 4-Amino-6-methoxypyridin-2-ol revealed different sites of protonation and distinct intermolecular hydrogen bonding patterns (Böck et al., 2021).

RNA Hydrolysis and Ribozyme Mimic

  • Site-Selective Activation of RNA: A study showed that 9-Amino-2-methoxy-6-nitroacridine, linked with oligonucleotide for site-selective RNA hydrolysis, is more effective as an acid catalyst for RNA hydrolysis (Kuzuya et al., 2002).

Corrosion Inhibition

  • Inhibition of Mild Steel Corrosion: Pyridine derivatives, including 4-Amino-6-methoxypyridin-2-ol, have been investigated for their corrosion inhibition effect on mild steel in hydrochloric acid, with studies on their adsorption and protective film formation (Ansari et al., 2015).

Nucleophilic Amination

  • Nucleophilic Amination of Methoxypyridines: A protocol for nucleophilic amination of methoxypyridines, including 4-Amino-6-methoxypyridin-2-ol, was developed using sodium hydride in the presence of lithium iodide for potential medicinal applications (Pang et al., 2018).

Safety And Hazards

The safety data for 4-Amino-6-methoxypyridin-2-ol indicates that it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . The GHS symbol is GHS07, with hazard statements H317-H319 .

Future Directions

While specific future directions for 4-Amino-6-methoxypyridin-2-ol are not available, research in related fields suggests a focus on the development of new molecules with potent activity against otherwise highly resistant pathogens , and the use of impact electrochemistry for biosensing .

properties

IUPAC Name

4-amino-6-methoxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6-3-4(7)2-5(9)8-6/h2-3H,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVKHAFRSPTLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744858
Record name 4-Amino-6-methoxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-methoxypyridin-2-ol

CAS RN

1356109-12-0
Record name 2(1H)-Pyridinone, 4-amino-6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356109-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-6-methoxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-methoxypyridin-2-ol
Reactant of Route 2
Reactant of Route 2
4-Amino-6-methoxypyridin-2-ol
Reactant of Route 3
4-Amino-6-methoxypyridin-2-ol
Reactant of Route 4
4-Amino-6-methoxypyridin-2-ol
Reactant of Route 5
4-Amino-6-methoxypyridin-2-ol
Reactant of Route 6
4-Amino-6-methoxypyridin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.